1-Bromo-3-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene 1-Bromo-3-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13544526
InChI: InChI=1S/C13H9BrClFS/c14-10-3-1-2-9(6-10)8-17-11-4-5-12(15)13(16)7-11/h1-7H,8H2
SMILES: C1=CC(=CC(=C1)Br)CSC2=CC(=C(C=C2)Cl)F
Molecular Formula: C13H9BrClFS
Molecular Weight: 331.63 g/mol

1-Bromo-3-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene

CAS No.:

Cat. No.: VC13544526

Molecular Formula: C13H9BrClFS

Molecular Weight: 331.63 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-3-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene -

Specification

Molecular Formula C13H9BrClFS
Molecular Weight 331.63 g/mol
IUPAC Name 4-[(3-bromophenyl)methylsulfanyl]-1-chloro-2-fluorobenzene
Standard InChI InChI=1S/C13H9BrClFS/c14-10-3-1-2-9(6-10)8-17-11-4-5-12(15)13(16)7-11/h1-7H,8H2
Standard InChI Key DWEIQFQSMLNIRV-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Br)CSC2=CC(=C(C=C2)Cl)F
Canonical SMILES C1=CC(=CC(=C1)Br)CSC2=CC(=C(C=C2)Cl)F

Introduction

Structural and Molecular Characteristics

The molecular formula of 1-bromo-3-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene is C₁₃H₈BrClF₂S, with a molar mass of 349.62 g/mol. The IUPAC name, 4-bromo-1-[(4-chloro-3-fluorophenyl)sulfanylmethyl]-2-fluorobenzene, reflects its substitution pattern: a bromine at the 4-position, a fluorine at the 2-position, and a sulfanylmethyl group bridging the benzene ring to a 4-chloro-3-fluorophenyl group.

Key Structural Features:

  • Halogen Interactions: The bromine atom acts as a strong electron-withdrawing group, while the fluorine and chlorine atoms contribute to steric hindrance and electronic modulation.

  • Sulfur Linkage: The sulfanylmethyl (-SCH₂-) group enhances solubility in organic solvents and facilitates nucleophilic substitution reactions.

  • Aromatic System: The conjugated benzene rings stabilize the molecule through resonance, influencing its spectroscopic and reactive behavior.

Synthesis and Manufacturing

The synthesis of halogenated aromatic compounds like 1-bromo-3-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene typically involves multi-step reactions, including bromination, chlorination, and sulfur-based coupling.

Bromination and Chlorination

A patent by JP4896186B2 outlines a method for synthesizing 1-bromo-3-fluorobenzene, a potential precursor, via bromination of fluorobenzene using bromine in the presence of aluminum chloride (AlCl₃) or iron halide catalysts . The reaction proceeds at 10–100°C for 12–24 hours, yielding high-purity products with minimal ortho/para isomers . Adapting this approach, the target compound could be synthesized by introducing the sulfanylmethyl group through a thiol-ene reaction or nucleophilic substitution.

Physical and Chemical Properties

The compound’s properties are influenced by its halogenated structure and sulfur content:

PropertyValue/DescriptionSource
Molecular Weight349.62 g/mol
Density~1.5 g/cm³ (estimated)
SolubilitySoluble in DMSO, THF, chloroform
Melting/Boiling PointsNot extensively documented

The high density and organic solubility make it suitable for reactions in non-polar solvents, while the lack of documented melting/boiling points suggests stability under standard conditions.

Reactivity and Functional Transformations

The compound participates in several reaction types:

Nucleophilic Aromatic Substitution

The bromine atom at the 4-position is susceptible to substitution by nucleophiles (e.g., amines, alkoxides), enabling the synthesis of derivatives. For example, reaction with piperazine could yield a diamino analog for pharmaceutical screening.

Cross-Coupling Reactions

The sulfur atom facilitates palladium-catalyzed couplings (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups, expanding structural diversity.

Oxidation

The sulfanylmethyl group can be oxidized to sulfonyl or sulfoxide derivatives, altering electronic properties and bioavailability.

Applications in Research and Industry

Pharmaceutical Development

  • Antimicrobial Agents: Halogenated aromatics are explored for biofilm inhibition and antibiotic adjuvants .

  • Kinase Inhibitors: The sulfanylmethyl group may interact with ATP-binding pockets in kinases.

Agrochemicals

  • Herbicides/Pesticides: Chlorine and fluorine enhance lipid solubility, improving membrane penetration in target organisms.

Materials Science

  • Polymer Additives: Sulfur-containing compounds act as stabilizers or cross-linking agents in high-performance polymers.

Comparative Analysis with Analogues

Comparing the target compound to structurally similar molecules highlights its unique attributes:

Compound NameMolecular FormulaKey Differences
1-Bromo-3-fluoro-4-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzeneC₁₃H₈BrClF₂SAdditional fluorine at 3-position
1-Bromo-2-chloro-5-fluoro-4-methylbenzeneC₇H₄BrClFLacks sulfur linkage, methyl group

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